{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile
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Overview
Description
1-CYANO-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]VINYL CYANIDE is a complex organic compound characterized by the presence of cyano and nitrophenyl groups attached to a pyrrole ring
Preparation Methods
The synthesis of 1-CYANO-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]VINYL CYANIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. Some common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
These methods are versatile and economical, making them suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
1-CYANO-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]VINYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The cyano and nitrophenyl groups can participate in nucleophilic substitution reactions, forming a variety of substituted products.
Common reagents used in these reactions include hydrogen, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYANO-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]VINYL CYANIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-CYANO-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]VINYL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. These groups can interact with enzymes and receptors, modulating biochemical pathways and exerting various effects .
Comparison with Similar Compounds
1-CYANO-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]VINYL CYANIDE can be compared with other similar compounds, such as:
1-CYANO-2-(3-NITROPHENYL)ETHYL THIOCYANATE: This compound shares similar structural features but differs in the presence of a thiocyanate group.
2-CYANO-N-(2-NITROPHENYL) ACETAMIDE: Another related compound with a cyano and nitrophenyl group, but with different reactivity and applications.
The uniqueness of 1-CYANO-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]VINYL CYANIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8N4O2 |
---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N4O2/c15-9-11(10-16)7-12-5-2-6-17(12)13-3-1-4-14(8-13)18(19)20/h1-8H |
InChI Key |
ABHQAXPXRIBOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C(C#N)C#N |
Origin of Product |
United States |
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